1-Methylpyridinium azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

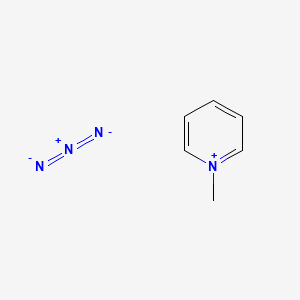

1-Methylpyridinium azide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a methyl group attached to the nitrogen atom of the pyridine ring, and an azide group attached to the nitrogen atom of the pyridinium ion

Métodos De Preparación

1-Methylpyridinium azide can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpyridinium iodide with sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via nucleophilic substitution, where the iodide ion is replaced by the azide ion.

Reaction Conditions:

Reagents: 1-Methylpyridinium iodide, sodium azide

Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile

Temperature: Room temperature to slightly elevated temperatures

Time: Several hours to complete the reaction

Análisis De Reacciones Químicas

1-Methylpyridinium azide undergoes various types of chemical reactions, including:

-

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reagents: Sodium azide, alkyl halides

Conditions: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide

Products: Alkyl azides

-

Reduction: The azide group can be reduced to form amines.

Reagents: Lithium aluminum hydride, catalytic hydrogenation

Conditions: Mild to moderate temperatures

Products: Primary amines

-

Cycloaddition: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Reagents: Alkynes, copper(I) catalysts

Conditions: Room temperature to slightly elevated temperatures

Products: 1,2,3-Triazoles

Aplicaciones Científicas De Investigación

Click Chemistry

1-Methylpyridinium azide is frequently employed in click chemistry, specifically in the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is notable for its high efficiency and selectivity, making it a powerful tool for synthesizing complex molecular architectures. The reaction rate constants for 1-MPA have been reported to be among the highest for SPAAC reactions, indicating its potential for rapid conjugation in chemical biology applications .

Table 1: Comparison of Reaction Rate Constants for Azides in SPAAC

| Compound | Reaction Rate Constant (M⁻¹s⁻¹) |

|---|---|

| This compound | 2.0 |

| Other azides | Varies (lower than 2.0) |

Synthesis of Heterocycles

The ability of 1-MPA to participate in various cycloaddition reactions allows for the synthesis of diverse heterocyclic compounds. For instance, it has been utilized in one-pot multicomponent reactions leading to the formation of triazoles and other nitrogen-containing heterocycles. These compounds are significant due to their biological activities and potential therapeutic applications .

Case Study: Synthesis of Triazoles

In a recent study, researchers employed 1-MPA alongside other reactants to synthesize triazole derivatives efficiently. The reaction conditions were optimized to yield high percentages of desired products, demonstrating the utility of 1-MPA in forming complex molecular structures .

Bioconjugation Applications

The reactivity of this compound extends to bioconjugation processes, where it can be used to label biomolecules or create drug-delivery systems. Its compatibility with biological systems allows for the development of targeted therapies and imaging agents. The incorporation of azides into biomolecules facilitates their attachment to various substrates through click chemistry, enhancing their functionality in therapeutic applications .

Material Science

In material science, 1-MPA has been explored for its potential in creating functional materials through polymerization and cross-linking reactions. The incorporation of azide groups into polymers can lead to materials with tailored properties suitable for specific applications such as sensors or drug delivery systems. Research indicates that materials synthesized using 1-MPA exhibit improved mechanical properties and responsiveness to environmental stimuli .

Table 2: Properties of Materials Synthesized with 1-MPA

| Property | Description |

|---|---|

| Mechanical Strength | Enhanced compared to controls |

| Responsiveness | Tunable based on azide content |

| Biocompatibility | Suitable for biomedical applications |

Electrophilic Azides

Recent studies have highlighted the role of electrophilic azides like 1-MPA in facilitating materials synthesis and chemical biology applications. These compounds can act as intermediates in various reactions, leading to the formation of valuable products such as aminopyridines from aryl azides under mild conditions .

Mecanismo De Acción

The mechanism of action of 1-methylpyridinium azide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group is highly nucleophilic and can readily react with electrophiles to form new chemical bonds. In photodynamic therapy, the compound can be activated by light to produce reactive oxygen species, which can damage cellular components and lead to cell death.

Comparación Con Compuestos Similares

1-Methylpyridinium azide can be compared with other similar compounds, such as:

1-Methylpyridinium iodide: This compound is similar in structure but lacks the azide group. It is less reactive in nucleophilic substitution and cycloaddition reactions.

Phenyl azide: This compound contains an azide group attached to a phenyl ring. It is also highly reactive and used in similar types of reactions, but its reactivity profile differs due to the presence of the aromatic ring.

1-Methyl-4-azidopyridinium: This compound has an azide group attached to the 4-position of the pyridine ring. It exhibits different reactivity patterns compared to this compound due to the different position of the azide group.

Propiedades

IUPAC Name |

1-methylpyridin-1-ium;azide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.N3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNWZMJAOBSPDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1.[N-]=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.